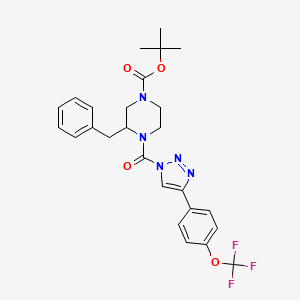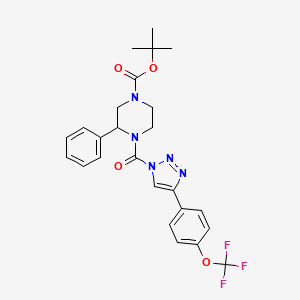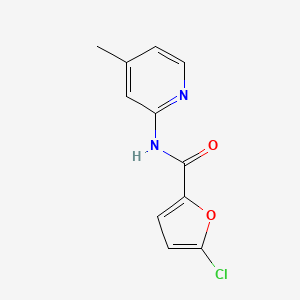
5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation as Urotensin-II Receptor Antagonists : A study focused on the synthesis of 5-arylfuran-2-carboxamide derivatives, including variants similar to 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide, as potential urotensin-II receptor antagonists. One derivative showed high metabolic stability, low cytotoxicity, and a promising pharmacokinetic profile, indicating potential for therapeutic use (Lim et al., 2019).
PET Radioligand for Imaging of Orexin-2 Receptor : A compound structurally similar to 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide was synthesized for use as a PET radioligand for imaging the orexin-2 receptor. This research highlights the potential application in neuroimaging and the study of sleep disorders (Gao et al., 2016).
Serotonin 5-HT4 Receptor Agonists : Research into benzamide, benzo[b]furan-7-carboxamide, and related derivatives revealed their potential as serotonin 5-HT4 agonists. This suggests possible applications in gastrointestinal motility disorders and perhaps in the treatment of certain neurological conditions (Kakigami et al., 1998).
PET Imaging of Microglia in Neuroinflammation : A study developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound structurally related to 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide. This tracer can image reactive microglia and their role in neuroinflammation, relevant to various neuropsychiatric disorders (Horti et al., 2019).
Antibacterial Activity of Furan Derivatives : Research into N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide derivatives, related to the chemical structure , demonstrated significant antibacterial properties against various bacterial strains (Hassan et al., 2020).
Propiedades
IUPAC Name |
5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-4-5-13-10(6-7)14-11(15)8-2-3-9(12)16-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZSJAATNRKRPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(O2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

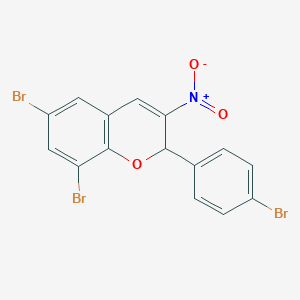
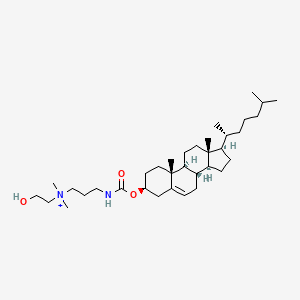


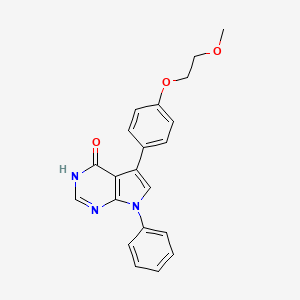
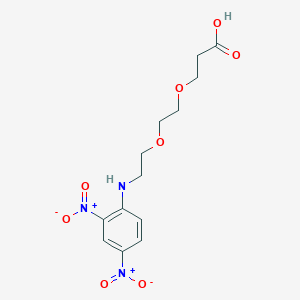


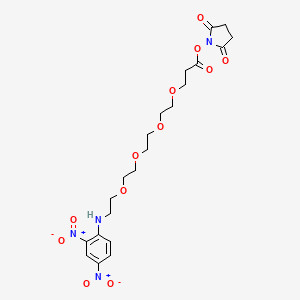

![1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea](/img/structure/B607176.png)
